molecular formula C19H13FN2O3S B2978960 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 872695-71-1

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No. B2978960
CAS RN: 872695-71-1
M. Wt: 368.38
InChI Key: GHRCYSFJCXNUGA-UHFFFAOYSA-N
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Description

The compound “2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone” is a complex organic molecule. It contains a benzodioxole group, a pyridazine ring, a sulfanyl group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole and pyridazine rings are likely to contribute to the compound’s rigidity, while the sulfanyl group could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole and pyridazine rings might contribute to its stability and solubility .

Scientific Research Applications

Synthesis and Evaluation of Anticancer Activity

A study focused on the synthesis of a new series of 3(2h)-one pyridazinone derivatives, aiming to explore their potential antioxidant activity. These compounds were synthesized through a series of reactions starting with esterification, followed by the production of substituted hydrazides and hydrazone, and culminating in the creation of hydrazide derivatives. The synthesized compounds demonstrated potent antioxidant activity, which was assessed using DPPH radical scavenging and hydrogen peroxide scavenging activities. Molecular docking studies were also carried out, highlighting their potential in anticancer applications (Mehvish & Kumar, 2022).

Quantum Chemical Calculations and Biological Activities

Another study involved the synthesis and characterization of a compound through spectral techniques and quantum chemical calculations. The study aimed to understand the molecular geometry, vibrational frequencies, and chemical shifts of the compound, correlating these properties with its antibacterial and antioxidant activities. The findings suggest that such compounds could be effective in biological applications due to their potent activity levels (K. Sarac, 2020).

Synthesis and Characterization of Novel Sulfanyl Derivatives

Research on the synthesis of novel sulfanyl derivatives revealed their significant antioxidant and antibacterial properties. These compounds were synthesized through a condensation reaction and characterized using elemental analyses and spectroscopic techniques, showcasing their potential in medicinal chemistry for developing new therapeutic agents (Saraç, Orek, & Koparır, 2020).

Novel Disubstituted Pyrazolo[1,5-a]pyrimidines

A study on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties presented a method starting with 2-hydroxyacetophenone. These compounds, characterized by their IR, NMR, and HR mass spectra, offer insights into the design and development of new molecules with potential applications in medicinal chemistry (Li et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c20-14-4-1-12(2-5-14)16(23)10-26-19-8-6-15(21-22-19)13-3-7-17-18(9-13)25-11-24-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRCYSFJCXNUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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